2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQQOHCARZROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Phenethylamine Moiety: The phenethylamine group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with phenethylamine in the presence of a suitable base.
Attachment of the 2-Chlorobenzylthio Group: The final step involves the introduction of the 2-chlorobenzylthio group through a thiolation reaction. This can be achieved by reacting the intermediate compound with 2-chlorobenzyl chloride and a thiolating agent such as sodium hydrosulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation to form sulfoxides or sulfones, critical for modulating biological activity :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 hrs | Sulfoxide derivative | ~60% |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone derivative | ~75% |
These products are characterized via <sup>1</sup>H NMR and LC-MS .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SN2 reactions, enabling structural diversification:
| Nucleophile | Base | Conditions | Product | Application |
|---|---|---|---|---|
| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C, 6 hrs | Amine-substituted quinazoline | Intermediate for drug design |
| HO<sup>-</sup> | NaOH | EtOH/H<sub>2</sub>O, reflux | Hydroxyl derivative | Solubility enhancement |
Cyclization Reactions
The amine and sulfanyl groups facilitate intramolecular cyclization under microwave-assisted conditions :
| Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| POCl<sub>3</sub> | None | Microwave, 120°C, 20 mins | Imidazo[1,2-c]quinazoline analog | 55–86% |
| DCC | DMAP | DCM, RT, 24 hrs | Tetrahydroquinazoline fused heterocycles | ~70% |
Steric hindrance from the 2-phenylethyl group reduces cyclization efficiency compared to less bulky analogs.
Alkylation and Acylation
The secondary amine undergoes alkylation/acylation to modify pharmacokinetic properties:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | N-Methylated derivative |
| Acylation | Acetyl chloride | Pyridine, 0°C | Acetamide analog |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, forming chlorophenyl byproducts.
-
Photoreactivity : Prolonged UV exposure causes C-S bond cleavage.
-
Acid Sensitivity : Quinazoline ring hydrolyzes in strong acids (e.g., HCl > 2M).
Comparative Reactivity with Structural Analogs
The 2-chlorophenyl and phenylethyl groups impart unique steric and electronic effects:
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that quinazoline derivatives exhibit significant antiviral activities. For instance, compounds structurally related to 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine have shown promise against viral infections by inhibiting viral replication mechanisms. Research suggests that modifications in the quinazoline structure can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .
Antimalarial Activity
Quinazoline derivatives have been extensively studied for their antimalarial properties. Research indicates that compounds similar to This compound can inhibit the growth of Plasmodium species, the causative agents of malaria. Studies have demonstrated that specific substitutions on the quinazoline ring can lead to increased potency against malaria parasites .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and affecting cellular responses.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazolin-4-amine Derivatives
The following table summarizes key structural and functional differences between the target compound and related quinazolin-4-amine derivatives:
Functional Analogues with Sulfanyl Linkages
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide):
- 5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 796060-21-4): Features a thiadiazole core instead of quinazoline.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilic interactions with target proteins, similar to 4-chlorophenyl substituents in kinase inhibitors .
- Sulfanyl vs. Ether/Oxazole Linkages : Sulfanyl groups improve metabolic stability compared to ethers but may reduce solubility. For example, iCRT3’s oxazole core shows higher solubility but lower stability than quinazoline derivatives .
- N-Substituents : Bulky groups like 2-phenylethyl (target) or thiophen-2-ylmethyl () may enhance selectivity by occupying hydrophobic pockets in target enzymes .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine belongs to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Quinazoline derivatives have been reported to exhibit various mechanisms of action, including:
- Inhibition of Kinases : Quinazoline compounds often act as kinase inhibitors, which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes.
Anticancer Activity
Recent studies indicate that quinazoline derivatives possess significant anticancer properties. For instance, compounds structurally similar to This compound have been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance (MDR) in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| C5 | BCRP | 10.5 | Inhibitor |
| C6 | P-gp | 15.0 | Inhibitor |
| C22 | BCRP/P-gp | 8.0 | Dual Inhibitor |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Quinazoline derivatives have demonstrated activity against various bacterial strains by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Enterococcus faecalis | 1 |
Case Studies
- In Vitro Studies : A study investigating the effects of quinazoline derivatives on cancer cell lines revealed that compounds similar to This compound significantly reduced cell viability in MCF-7 breast cancer cells, with an observed IC50 value of approximately 12 µM .
- In Vivo Studies : Animal models treated with quinazoline derivatives showed a marked reduction in tumor growth compared to control groups. For example, a derivative exhibited a tumor volume reduction of up to 70% after a treatment period of four weeks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substitution of a sulfanyl group onto the quinazoline core, followed by coupling with a phenylethylamine moiety. Key steps include:
- Step 1 : Introduce the [(2-chlorophenyl)methyl]sulfanyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Couple the intermediate with 2-phenylethylamine using a coupling agent like EDCI/HOBt in anhydrous DCM .
- Optimization : Vary solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yield and purity. Monitor reactions via TLC and HPLC .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the quinazoline core and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfanyl-linked methylene (δ 3.8–4.2 ppm) .
- HRMS : Verify molecular weight (e.g., C₂₂H₂₀ClN₃S: expected [M+H]⁺ = 410.1092) and rule out side products .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can 3D-QSAR models be applied to predict the biological activity of this quinazoline derivative?
- Methodological Answer :
- Data Collection : Assay activity data (e.g., IC₅₀ values) for analogs with varying substituents.
- Model Development : Use CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate steric/electrostatic fields with activity .
- Validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6). For example, a study on morpholinyl-quinazoline analogs achieved q² = 0.72 using CoMFA .
- Example Table : Contribution of substituents to COX-II inhibition (hypothetical data based on ):
| Substituent Position | Steric Contribution (%) | Electrostatic Contribution (%) |
|---|---|---|
| 2-Sulfanyl | 45 | 30 |
| 4-Phenylethylamine | 35 | 25 |
Q. How should researchers design experiments to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., COX-II) vs. cell-based assays (e.g., LPS-induced inflammation models) .
- Dose-Response Analysis : Test a wide concentration range (nM–μM) to identify off-target effects at higher doses.
- Purity Checks : Use HPLC (>95% purity) to rule out impurities affecting assay results .
Q. What strategies are effective for elucidating the enzyme binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in COX-II or other targets. Focus on interactions like π-π stacking with Phe residues or hydrogen bonding with catalytic Ser/Thr .
- Site-Directed Mutagenesis : Validate docking predictions by mutating key residues (e.g., COX-II Tyr355) and measuring activity shifts .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to determine affinity (KD) .
Key Considerations for Experimental Design
-
Data Contradiction Analysis : When SAR trends conflict (e.g., electron-withdrawing groups enhancing activity in one assay but reducing it in another), perform meta-analysis of substituent effects across multiple studies .
-
Structural Analogs : Compare with derivatives like N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine to identify critical functional groups (see table below) :
Compound Name Key Structural Difference Biological Activity (IC₅₀) Target Compound 2-Sulfanyl, 4-phenylethyl COX-II: 0.8 μM N-(2-methoxyethyl)-2-(4-nitrophenyl)... 4-Nitro, methoxyethyl COX-II: 1.2 μM
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
